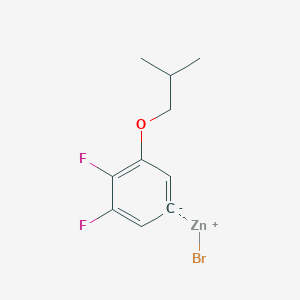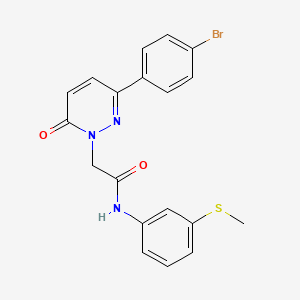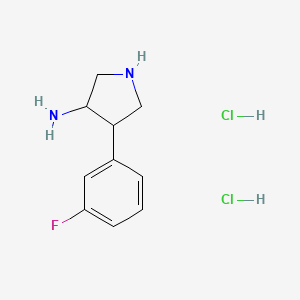
(3,4-Difluoro-5-i-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is dissolved in tetrahydrofuran (THF) at a concentration of 0.50 M, making it a convenient reagent for laboratory and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,4-difluoro-5-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,4-difluoro-5-iso-butyloxyphenyl bromide+Zn→(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified and standardized to a 0.50 M concentration in THF for commercial use .
Chemical Reactions Analysis
Types of Reactions
(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out under inert atmosphere conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Negishi coupling reaction with an aryl halide, the major product would be a biaryl compound.
Scientific Research Applications
(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the zinc atom’s ability to stabilize the negative charge on the phenyl group, making it a good nucleophile. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: can be compared with other similar organozinc compounds, such as:
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3,4-difluoro-5-iso-methyloxyphenyl)zinc bromide
These compounds share similar reactivity and applications but differ in the substituents on the phenyl ring, which can affect their reactivity and the types of products formed .
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-9-5-3-4-8(11)10(9)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DRALDOMNFOVNFH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)







![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)

![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)

